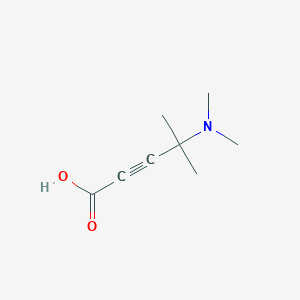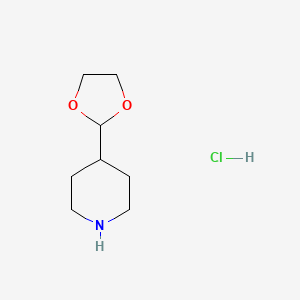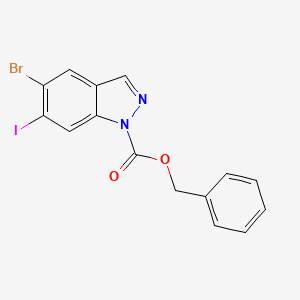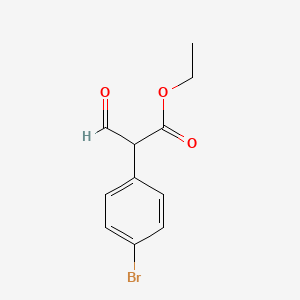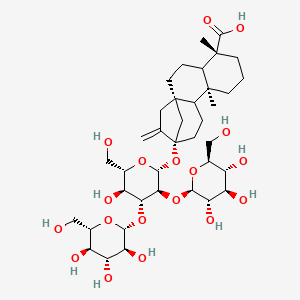
rebaudiosideB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rebaudioside B is a natural sweetener derived from the leaves of the Stevia rebaudiana Bertoni plant, which belongs to the Asteraceae family. It is one of the many steviol glycosides found in the plant, known for its high-intensity sweetness and zero-calorie content. Rebaudioside B is approximately 150 times sweeter than sucrose and is non-caloric, making it an attractive alternative to traditional sugar .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rebaudioside B can be synthesized through selective glycosylation of rubusoside, a natural product abundantly present in various plants. The glycosylation process involves the transfer of glucose from uridine diphosphate glucose (UDPG) to the 2’-hydroxyl group of the rubusoside molecule using bacterial glycosyltransferase . This method is efficient and scalable, allowing for the production of rebaudioside B in large quantities.
Industrial Production Methods
Industrial production of rebaudioside B typically involves the extraction of steviol glycosides from the leaves of Stevia rebaudiana. The extraction process includes macroporous resin adsorption, hydrophilic chromatography, and crystallization to separate and purify the desired glycosides . These methods ensure high purity and yield of rebaudioside B, making it suitable for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
Rebaudioside B undergoes various chemical reactions, including:
Oxidation: Rebaudioside B can be oxidized to form different derivatives.
Substitution: Glycosylation and galactosylation reactions can be performed using glycosynthases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium hydroxide (Pd(OH)₂) is used as a catalyst for hydrogenation reactions.
Substitution: Glycosynthases derived from Agrobacterium and Streptomyces β-glycosidases are used for glycosylation and galactosylation reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of rebaudioside B.
Reduction: Dihydro derivatives of rebaudioside B.
Substitution: Glycosylated and galactosylated derivatives of rebaudioside B.
Aplicaciones Científicas De Investigación
Rebaudioside B has a wide range of scientific research applications, including:
Mecanismo De Acción
Rebaudioside B exerts its effects through various molecular targets and pathways. It interacts with taste receptors on the tongue, specifically the T1R2 and T1R3 receptors, to produce a sweet taste sensation. Additionally, rebaudioside B has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential health benefits .
Comparación Con Compuestos Similares
Rebaudioside B is one of several steviol glycosides found in Stevia rebaudiana. Similar compounds include:
Stevioside: Another major steviol glycoside, approximately 150-300 times sweeter than sucrose.
Rebaudioside A: Known for its high sweetness and pleasant taste profile, approximately 200-300 times sweeter than sucrose.
Rebaudioside C: Less sweet than rebaudioside B, with a sweetness intensity of about 20-30 times that of sucrose.
Rebaudioside D: Similar in sweetness to rebaudioside A, with a sweetness intensity of about 200-220 times that of sucrose.
Rebaudioside B is unique in its specific glycosylation pattern, which contributes to its distinct sweetness profile and potential health benefits.
Propiedades
Fórmula molecular |
C38H60O18 |
|---|---|
Peso molecular |
804.9 g/mol |
Nombre IUPAC |
(1R,5R,9S,13S)-13-[(2R,3S,4R,5S,6S)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(49)50)21(37)6-10-38(16,15-37)56-33-30(55-32-28(48)26(46)23(43)18(13-40)52-32)29(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-48H,1,4-15H2,2-3H3,(H,49,50)/t17-,18-,19-,20?,21?,22-,23-,24-,25+,26+,27-,28-,29+,30-,31+,32+,33+,35+,36+,37+,38-/m0/s1 |
Clave InChI |
DRSKVOAJKLUMCL-FIPBZOTESA-N |
SMILES isomérico |
C[C@@]12CCC[C@@](C1CC[C@]34C2CC[C@](C3)(C(=C)C4)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O)(C)C(=O)O |
SMILES canónico |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13917911.png)
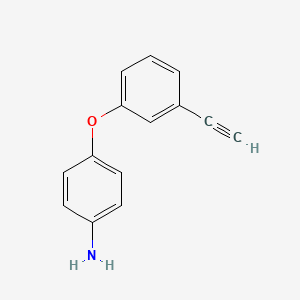
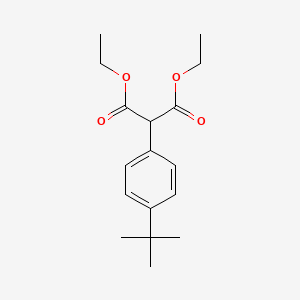
![2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine](/img/structure/B13917924.png)

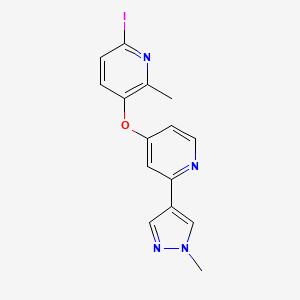
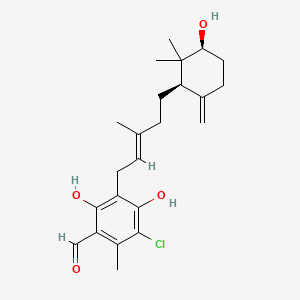
![Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)
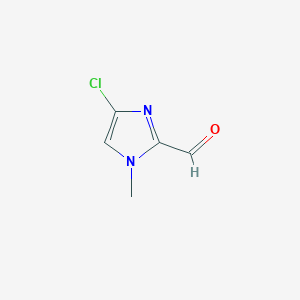
![ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13917981.png)
